molecular formula C17H16FNO3 B2446070 [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate CAS No. 721888-40-0

[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate

Cat. No.: B2446070
CAS No.: 721888-40-0
M. Wt: 301.317
InChI Key: BCMQIHBXJMFZRH-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate is an organic compound that features a combination of a carbamoyl group, a phenylethyl moiety, and a fluorinated benzoate ester

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate typically involves the reaction of 3-fluorobenzoic acid with [(2-Phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(2-Phenylethyl)carbamoyl]methyl benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    [(2-Phenylethyl)carbamoyl]methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.

    [(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.

Uniqueness

[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the 3-position of the benzoate ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-15-8-4-7-14(11-15)17(21)22-12-16(20)19-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMQIHBXJMFZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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